molecular formula C12H20N2 B1174382 5,11-Selinadiene CAS No. 17627-30-4

5,11-Selinadiene

Cat. No. B1174382
CAS RN: 17627-30-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-Selinadiene is a natural product found in Guarea guidonia, Callitris intratropica, and other organisms with data available.

Scientific Research Applications

Biosynthetic Studies

5,11-Selinadiene has been identified in the study of biosynthetic pathways. Rabe, Citron, and Dickschat (2013) analyzed the volatile terpenes of actinomycetes and identified selinadienes as a large group of biosynthetically related sesquiterpenes produced by several streptomycetes (Rabe, Citron, & Dickschat, 2013). This study contributes to understanding the biosynthetic pathways of known terpenes in actinomycetes.

Natural Sources and Chemical Analysis

El-Olemy et al. (2005) conducted a GC/MS analysis of the essential oil of Helichrysum forsskahlii, identifying selina-5,11-diene as a major component. This was the first instance of selina-5,11-diene being isolated from natural sources (El-Olemy et al., 2005). This identification is crucial for understanding the chemical composition of essential oils.

Sesquiterpene Isolation and Identification

Hartley and Fawcett (1969) isolated and identified selina-4(14),7(11)-diene, a sesquiterpene from hops (Humulus lupulus), linking it to powdery mildew resistance in hop varieties (Hartley & Fawcett, 1969). This research provides insights into the genetic link between certain terpenes and disease resistance in plants.

Antimicrobial Activity

El-Olemy et al. (2005) also investigated the antimicrobial activity of selina-5,11-diene, finding it to exhibit only weak activity against Mycobacterium smegmatis and no significant activity against other tested bacteria and Candida (El-Olemy et al., 2005). This research helps in understanding the potential medicinal properties of this compound.

Role in Synthesis Processes

Lee and Chou (1988) demonstrated the synthesis of selina-3,7(11)-diene, employing the intramolecular Diels–Alder reaction, contributing to synthetic methodologies for sesquiterpenes (Lee & Chou, 1988).

Biosynthetic Pathway Modeling

Das, Dixit, and Major (2016) used density functional theory to model the biosynthetic pathway for selina-4(15),7(11)-diene, suggesting an enzyme-assisted proton transfer is essential in its formation (Das, Dixit, & Major, 2016). This study enhances our understanding of the enzymatic processes involved in terpene synthesis.

properties

CAS RN

17627-30-4

Product Name

5,11-Selinadiene

Molecular Formula

C12H20N2

Molecular Weight

0

Origin of Product

United States

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